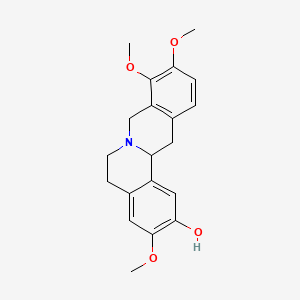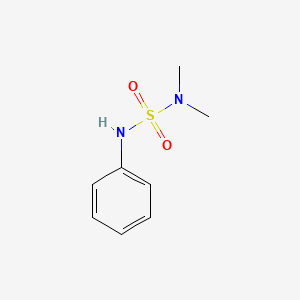
N,N-Dimethyl-N'-phenylsulfamide
Overview
Description
N,N-Dimethyl-N'-phenylsulfamide is a compound studied for its various chemical and physical properties, including its potential antimicrobial activities. Its structural characterization, synthesis methods, and the nature of its interactions at the molecular level are of significant interest in the field of chemistry.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including sulfonation and alkylation processes. For instance, a disulfonimide derivative, closely related to N,N-Dimethyl-N'-phenylsulfamide, was synthesized by two-step sulfonation of aniline with methane sulfonyl chloride (Eren, Ünal, & Ozdemir-Kocak, 2019). Another approach includes the synthesis of N-Aminosulfamide peptide mimics by condensation and chemoselective alkylation (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Molecular Structure Analysis
Detailed studies using quantum chemical calculations and X-ray diffraction have revealed the molecular geometry and vibrational wavenumbers of similar sulfonamide compounds. For example, combined experimental and theoretical studies have shown that sulfonimide derivatives exhibit significant antibacterial and antifungal activities, with their molecular structure being characterized by quantum chemical calculations and X-ray diffraction (Eren, Ünal, & Ozdemir-Kocak, 2019).
Chemical Reactions and Properties
Chemical synthesis methods often involve reactions with arylsulfinic acids, leading to various sulfonamide and disulfonamide derivatives. For example, electrochemical synthesis in the presence of arylsulfinic acids as nucleophiles has been explored, yielding different sulfonamide derivatives with yields between 55–76% (Khazalpour & Nematollahi, 2015).
Physical Properties Analysis
Investigations into the crystal and molecular-electronic structure of sterically hindered isomeric forms of related compounds have been conducted, providing insights into their physical properties. Such studies often involve X-ray single crystal diffraction and quantum chemical calculations to understand the stereo-chemical characteristics and the implications on physical properties (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Chemical Properties Analysis
The chemical properties of N,N-Dimethyl-N'-phenylsulfamide and related compounds are influenced by their structural characteristics. For instance, the presence of sulfonamide and disulfonamide functionalities can impart significant antimicrobial activities, as demonstrated by various studies. The nature of substituents and the overall molecular geometry play crucial roles in determining the chemical reactivity and interactions of these compounds (Eren, Ünal, & Ozdemir-Kocak, 2019).
Scientific Research Applications
Metabolic Fate in Different Species : N,N-Dimethyl-N'-phenylsulfamide is extensively metabolized in rats, dogs, and humans, with negligible amounts of the intact drug excreted in urine. The metabolic pathways include hydroxylation, N-demethylation, O-methylation, and conjugation, leading to various metabolites (Sun & Stafford, 1974).
Environmental Monitoring : It's a component in antifouling paints, specifically as a booster biocide. Its occurrence and metabolites have been monitored in seawater and marine sediment, demonstrating its environmental impact and degradation patterns (Hamwijk et al., 2005).
Agricultural Applications : Dimethyl disulfide (DMDS), a related compound, is used as a soil fumigant in agriculture. Its effects on microbial communities and soil abiotic factors, along with its interaction with plant parasitic nematodes, have been studied, showing significant impacts (Dangi et al., 2014).
Antimicrobial Properties : N-(Phenyl)dimethyldisulfonimide, a disulfonimide derivative, has been synthesized and demonstrated remarkable antibacterial and antifungal activities compared to related sulfonamides (Eren et al., 2019).
Biocide Degradation : Tolylfluanid and dichlofluanid, similar biocides, degrade rapidly in natural waters to products like N,N-dimethyl-N'-phenylsulfamide, indicating the environmental fate of these compounds (Cai et al., 2021).
Transdermal Penetration Enhancers : Certain iminosulfuranes, related to dimethyl sulfoxide (DMSO), have been investigated for their potential as transdermal penetration enhancers in pharmaceutical applications (Kim et al., 1999).
Organic Solvent Nanofiltration : N-Phenylthiourea, a derivative, has been used in the fabrication of organic solvent nanofiltration membranes for dimethyl sulfoxide recovery, showcasing its applicability in industrial separations (Zhou et al., 2023).
Neuroscience Research : DMSO, a related compound, affects glutamate responses in hippocampal neurons and has implications for its use as a solvent in neuroscience research (Lu & Mattson, 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(dimethylsulfamoylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)9-8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDQDISRALTLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197041 | |
| Record name | Sulfamide, N,N-dimethyl-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-N'-phenylsulfamide | |
CAS RN |
4710-17-2 | |
| Record name | N,N-Dimethyl-N′-phenylsulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4710-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamide, N,N-dimethyl-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004710172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamide, N,N-dimethyl-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-N'-phenylsulphamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Dimethylsulfamoylamino)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F78F3X5G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental concern surrounding DMSA in marine environments?
A1: DMSA is a metabolite of Dichlofluanid, an antifouling compound used in marine settings. [] This means that as Dichlofluanid breaks down in the environment, DMSA is released. The presence of DMSA and its parent compound in seawater and sediments raises concerns about potential negative impacts on marine organisms and ecosystems. [] Developing effective methods to determine the concentration of DMSA in these environments is crucial for monitoring its presence and assessing its potential risks. [] You can find more information about this in the paper "Critical Aspects in the Determination of the Antifouling Compound Dichlofluanid and its Metabolite DMSA (N,N-dimethyl-N'-phenylsulfamide) in Seawater and Marine Sediments": .
Q2: How does DMSA compare to other antifouling chemicals in terms of toxicity?
A2: Research suggests that DMSA, alongside other antifouling chemicals like Irgarol 1051, Diuron, and Thiabendazole, exhibits delayed toxicity. [] This means their toxic effects might not be immediately apparent in short-term tests but manifest over a longer period. The study used a bioluminescence assay with Vibrio fischeri to assess the short-term and long-term toxicity of these compounds. [] The findings highlight the importance of considering both short-term and long-term toxicity evaluations when assessing the potential environmental risks of antifouling chemicals like DMSA. For a deeper understanding, refer to the research article "Applicability of Luminescent Assay Using Fresh Cells of Vibrio fischeri for Toxicity Evaluation": .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



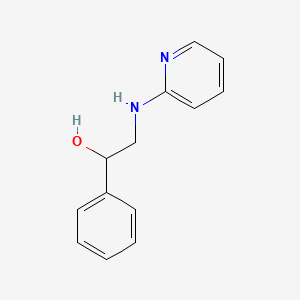

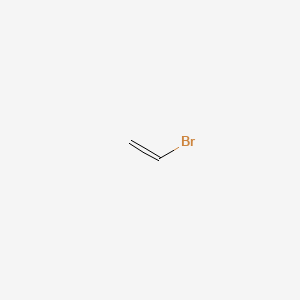
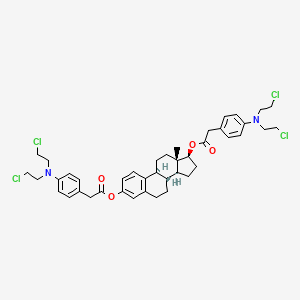
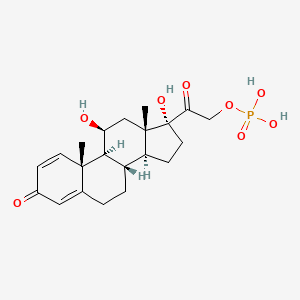
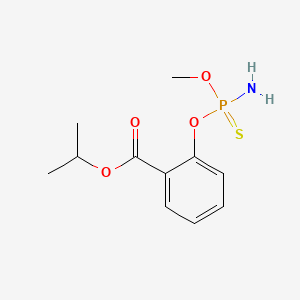

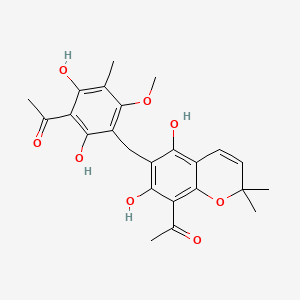
![Acetic acid n-[2-chloro-5-[6-ethyl-2,4-diamino-pyrimid-5-yl]-phenyl]-[benzyl-triazen-3-yl]ethyl ester](/img/structure/B1203165.png)
![(9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-meth yl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3,2,1-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, hexyl ester](/img/structure/B1203166.png)
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)


